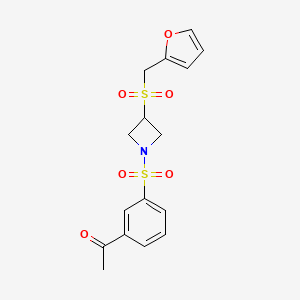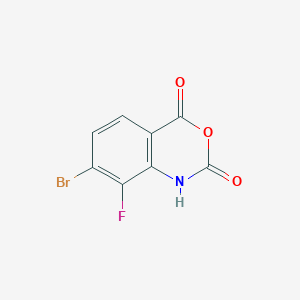
1-(3-((3-((フラン-2-イルメチル)スルホニル)アゼチジン-1-イル)スルホニル)フェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a furan ring, a sulfonyl group, and an azetidine ring, making it a unique molecule with diverse chemical properties.
科学的研究の応用
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and non-viral gene transfection.
Industry: Used in the production of polymers and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate. This intermediate is then subjected to further reactions to introduce the phenyl ethanone moiety. Common synthetic routes include:
Ring-opening polymerization: Aziridines and azetidines can be polymerized through anionic and cationic ring-opening mechanisms.
Suzuki–Miyaura coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The sulfonyl groups can be reduced under specific conditions.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl groups can yield sulfinyl or sulfanyl derivatives.
作用機序
The mechanism of action of 1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one
Uniqueness
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a furan ring, sulfonyl groups, and an azetidine ring
特性
IUPAC Name |
1-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-12(18)13-4-2-6-15(8-13)25(21,22)17-9-16(10-17)24(19,20)11-14-5-3-7-23-14/h2-8,16H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQNNVITLLLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2456946.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456950.png)


![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)



![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)

![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2456966.png)
